

# "1-(2-Bromophenyl)piperidin-2-one" CAS number and identifiers

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## Compound of Interest

Compound Name: 1-(2-Bromophenyl)piperidin-2-one

Cat. No.: B1346838

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## Technical Guide: 1-(2-Bromophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **1-(2-Bromophenyl)piperidin-2-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of a registered CAS number and extensive experimental data for this specific positional isomer, this document focuses on its probable synthetic route, predicted identifiers, and the known biological activities of structurally related compounds. The synthesis of N-aryl lactams, such as **1-(2-Bromophenyl)piperidin-2-one**, is most effectively approached through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. The piperidine and bromophenyl moieties are common pharmacophores, suggesting potential applications in various therapeutic areas, including oncology and neurology. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar N-aryl piperidinone derivatives.

### Compound Identification

While a specific CAS number for **1-(2-Bromophenyl)piperidin-2-one** could not be located in publicly available databases, identifiers for closely related isomers and analogous structures

are provided below for comparative purposes. The lack of a dedicated entry for the target compound suggests it is not a widely commercialized or extensively studied molecule.

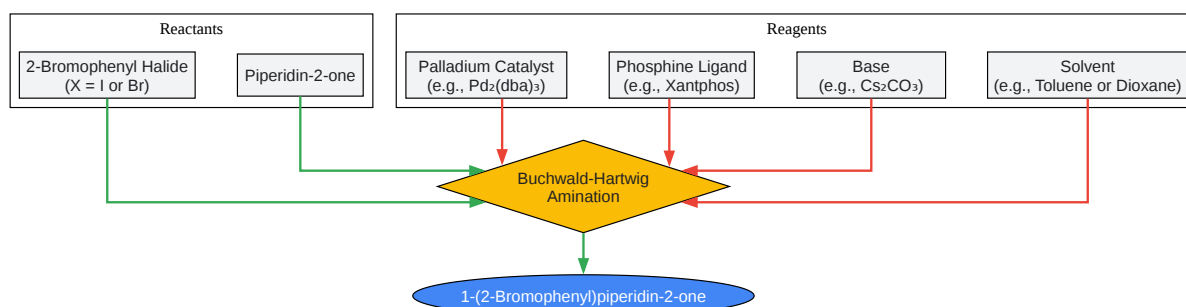
Table 1: Identifiers of 1-(Bromophenyl)piperidin-2-one Isomers and Related Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	PubChem CID
1-(4-Bromophenyl)piperidin-2-one	27471-43-8	C <sub>11</sub> H <sub>12</sub> BrNO	254.12	114745
4-(4-Bromophenyl)piperidin-2-one	1893051-68-7	C <sub>11</sub> H <sub>12</sub> BrNO	254.12	78051755
4-(2-Bromophenyl)piperidine-2,6-dione	99983-26-3	C <sub>11</sub> H <sub>10</sub> BrNO <sub>2</sub>	268.11	63156685
1-(2-Bromophenyl)piperazine	1011-13-8	C <sub>10</sub> H <sub>13</sub> BrN <sub>2</sub>	241.13	70395

## Proposed Synthesis: Buchwald-Hartwig Amination

The most plausible and versatile method for the synthesis of **1-(2-Bromophenyl)piperidin-2-one** is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. [1] The reaction involves the coupling of an aryl halide (in this case, 1-bromo-2-iodobenzene or 1,2-dibromobenzene) with a lactam (piperidin-2-one).

## Reaction Scheme



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Caption: Proposed synthesis of **1-(2-Bromophenyl)piperidin-2-one**.

## Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the N-arylation of lactams.[2] Optimization of reaction conditions (temperature, reaction time, and specific catalyst/ligand system) may be necessary to achieve a high yield.

Materials:

- 1-Bromo-2-iodobenzene or 1,2-dibromobenzene
- Piperidin-2-one
- Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd<sub>2</sub>(dba)<sub>3</sub>)
- Phosphine ligand (e.g., Xantphos)
- Base (e.g., Cesium carbonate - Cs<sub>2</sub>CO<sub>3</sub>)

- Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
- Inert gas (Argon or Nitrogen)

#### Procedure:

- **Reaction Setup:** In an oven-dried Schlenk flask, combine 1-bromo-2-iodobenzene (1.0 equivalent), piperidin-2-one (1.2 equivalents), cesium carbonate (1.5 equivalents), the palladium catalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
- **Solvent Addition:** Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the aryl halide) to the flask via syringe.
- **Reaction:** Heat the mixture to a temperature between 80-110 °C with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
- **Extraction:** Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure **1-(2-Bromophenyl)piperidin-2-one**.

## Potential Biological Activity and Therapeutic Applications

The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals.<sup>[3][4]</sup> N-aryl piperidines, in particular, have been investigated for a

variety of biological activities. The presence of a bromophenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its activity.

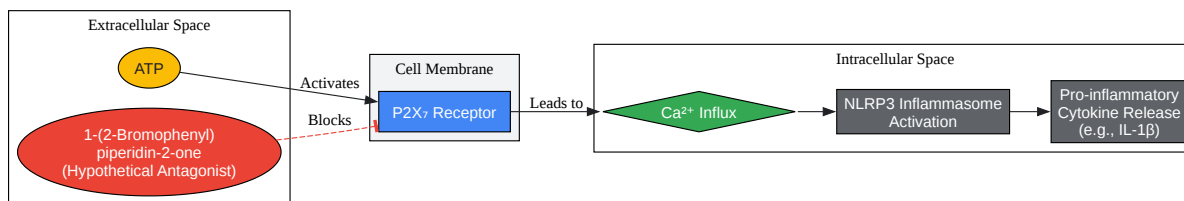
Table 2: Reported Biological Activities of Structurally Related Compound Classes

Compound Class	Reported Biological Activities	Potential Therapeutic Areas
N-Aryl Piperidinones	Antidepressant, Anxiolytic, Antipsychotic	Central Nervous System Disorders
Bromophenyl Derivatives	Antimicrobial, Antifungal, Local Anesthetic	Infectious Diseases, Pain Management
Phenylpiperidines	Analgesic (Opioid Receptor Modulation), Anticancer	Pain Management, Oncology
N-Arylpiperazines	Serotonin Receptor (5-HT) Antagonism/Agonism	Neurological and Psychiatric Disorders

The combination of the piperidin-2-one lactam and the 2-bromophenyl moiety in the target compound suggests that it could be a candidate for investigation in areas such as neuropharmacology and oncology. The ortho-position of the bromine atom may introduce specific conformational constraints that could lead to unique receptor interactions compared to its meta- and para-isomers.

## Illustrative Signaling Pathway: P2X<sub>7</sub> Receptor Antagonism

N-arylpiperazine and related piperidine derivatives have been identified as antagonists of the P2X<sub>7</sub> receptor, which is implicated in inflammatory processes.<sup>[5]</sup> While the specific activity of **1-(2-Bromophenyl)piperidin-2-one** is unknown, a hypothetical mechanism of action involving P2X<sub>7</sub> receptor antagonism can be visualized as follows:



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Caption: Hypothetical antagonism of the P2X<sub>7</sub> receptor.

## Conclusion

**1-(2-Bromophenyl)piperidin-2-one** represents an under-explored chemical entity with potential for applications in drug discovery. This technical guide provides a robust framework for its synthesis via the Buchwald-Hartwig amination and outlines potential areas of biological investigation based on the activities of structurally analogous compounds. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its pharmacological profile to unlock its full potential.

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